2-Chloro-N-[1-(3,4-difluorophenyl)-2-methoxyethyl]propanamide
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Overview
Description
2-Chloro-N-[1-(3,4-difluorophenyl)-2-methoxyethyl]propanamide is a synthetic organic compound characterized by the presence of a chloro group, a difluorophenyl group, and a methoxyethyl group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[1-(3,4-difluorophenyl)-2-methoxyethyl]propanamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 3,4-difluoroaniline with 2-chloroacetyl chloride in the presence of a base such as triethylamine to form 2-chloro-N-(3,4-difluorophenyl)acetamide.
Methoxyethylation: The intermediate is then reacted with 2-methoxyethylamine under controlled conditions to introduce the methoxyethyl group, resulting in the formation of 2-Chloro-N-[1-(3,4-difluorophenyl)-2-methoxyethyl]acetamide.
Amidation: Finally, the acetamide is converted to the propanamide derivative through a reaction with propionyl chloride in the presence of a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[1-(3,4-difluorophenyl)-2-methoxyethyl]propanamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Substitution: Formation of substituted amides or thioamides.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
2-Chloro-N-[1-(3,4-difluorophenyl)-2-methoxyethyl]propanamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of inflammatory and autoimmune diseases.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Materials Science: It is explored for its potential use in the synthesis of novel materials with unique properties, such as polymers and nanomaterials.
Chemical Biology: The compound is used as a probe to study biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[1-(3,4-difluorophenyl)-2-methoxyethyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and difluorophenyl groups play a crucial role in binding to the active site of the target, while the methoxyethyl group enhances its solubility and bioavailability. The compound may inhibit or activate the target, leading to downstream effects on cellular pathways and physiological processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(3,4-difluorophenyl)acetamide
- 2-Chloro-N-(2,4-difluorophenyl)propanamide
- 2-Chloro-N-(3,4-difluorophenyl)ethanamide
Uniqueness
2-Chloro-N-[1-(3,4-difluorophenyl)-2-methoxyethyl]propanamide is unique due to the presence of the methoxyethyl group, which distinguishes it from other similar compounds. This group enhances its solubility and bioavailability, making it a more effective candidate for various applications. Additionally, the specific arrangement of the chloro and difluorophenyl groups contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
2-chloro-N-[1-(3,4-difluorophenyl)-2-methoxyethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClF2NO2/c1-7(13)12(17)16-11(6-18-2)8-3-4-9(14)10(15)5-8/h3-5,7,11H,6H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFGCBVAWWDEQQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(COC)C1=CC(=C(C=C1)F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClF2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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